8-Bromo-dibenzofuran-3-ylamine
Description
8-Bromo-dibenzofuran-3-ylamine is a halogenated aromatic amine characterized by a dibenzofuran core structure substituted with a bromine atom at the 8-position and an amine group at the 3-position. Dibenzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their rigid bicyclic framework, which enhances stability and influences electronic properties. Applications may include its use as a building block for pharmaceuticals (e.g., kinase inhibitors) or optoelectronic materials.
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
8-bromodibenzofuran-3-amine |
InChI |
InChI=1S/C12H8BrNO/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1-6H,14H2 |
InChI Key |
KHHYYBGUTQDGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Bromo vs. 8-Bromo Substitution
A critical factor in dibenzofuran derivatives is the position of halogen substitution. For example, 5-Bromo-2,3-dihydro-benzofuran-3-ylamine () features a bromine at the 5-position on a partially saturated benzofuran ring. Key differences include:
- In contrast, the 5-bromo group in the dihydro analog may exhibit different electronic interactions due to ring saturation.
- Stability : The fully aromatic dibenzofuran core likely confers greater thermal and oxidative stability compared to the dihydro variant.
Dihydro vs. Dibenzofuran Core Structures
The saturation state of the benzofuran ring significantly impacts properties:
- Solubility : Dihydro derivatives (e.g., 5-Bromo-2,3-dihydro-benzofuran-3-ylamine) may exhibit higher solubility in polar solvents due to reduced planarity.
- Synthetic Yield : reports a 96% purity for the dihydro compound, suggesting efficient synthesis routes for partially saturated systems. Dibenzofuran derivatives often require more rigorous conditions (e.g., palladium catalysis), which may lower yields.
Halogenated vs. Non-Halogenated Analogs
- Reactivity: Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), making 8-bromo-dibenzofuran-3-ylamine a versatile intermediate. Non-halogenated analogs lack this utility.
- Biological Activity : Bromine’s electronegativity may enhance binding affinity in drug candidates by modulating lipophilicity and hydrogen-bonding interactions.
Data Table: Comparative Analysis of Key Compounds
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